molecular formula C11H15N3O B13311052 [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine CAS No. 1006959-26-7

[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine

Cat. No.: B13311052
CAS No.: 1006959-26-7
M. Wt: 205.26 g/mol
InChI Key: SDUFCESSPJLXHT-UHFFFAOYSA-N
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Description

[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine is a heterocyclic compound that contains both pyrazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under mild conditions, often using a solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine can be compared with other similar compounds, such as:

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-Methyl-1H-Pyrazole-4-Carbaldehyde

These compounds share structural similarities but may differ in their chemical properties and applications

Properties

CAS No.

1006959-26-7

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C11H15N3O/c1-9-3-4-11(15-9)7-12-5-10-6-13-14(2)8-10/h3-4,6,8,12H,5,7H2,1-2H3

InChI Key

SDUFCESSPJLXHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNCC2=CN(N=C2)C

Origin of Product

United States

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